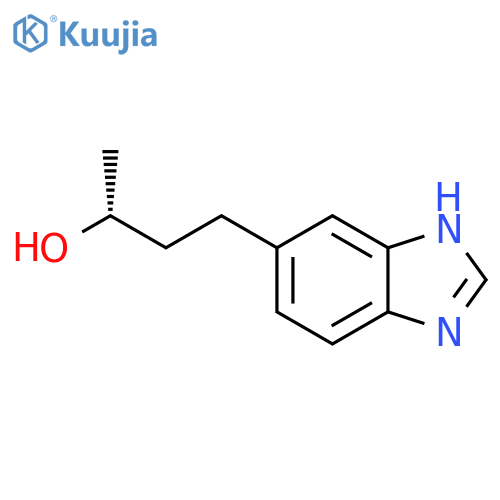

Cas no 2227860-95-7 ((2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol)

(2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol

- 2227860-95-7

- EN300-1785007

-

- インチ: 1S/C11H14N2O/c1-8(14)2-3-9-4-5-10-11(6-9)13-7-12-10/h4-8,14H,2-3H2,1H3,(H,12,13)/t8-/m1/s1

- InChIKey: MULZUFXYDHEDMD-MRVPVSSYSA-N

- SMILES: O[C@H](C)CCC1=CC=C2C(=C1)NC=N2

計算された属性

- 精确分子量: 190.110613074g/mol

- 同位素质量: 190.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 186

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.9Ų

- XLogP3: 1.9

(2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1785007-0.25g |

(2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol |

2227860-95-7 | 0.25g |

$1420.0 | 2023-09-19 | ||

| Enamine | EN300-1785007-0.1g |

(2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol |

2227860-95-7 | 0.1g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1785007-10.0g |

(2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol |

2227860-95-7 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1785007-2.5g |

(2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol |

2227860-95-7 | 2.5g |

$3025.0 | 2023-09-19 | ||

| Enamine | EN300-1785007-5g |

(2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol |

2227860-95-7 | 5g |

$4475.0 | 2023-09-19 | ||

| Enamine | EN300-1785007-0.05g |

(2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol |

2227860-95-7 | 0.05g |

$1296.0 | 2023-09-19 | ||

| Enamine | EN300-1785007-5.0g |

(2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol |

2227860-95-7 | 5g |

$4475.0 | 2023-06-02 | ||

| Enamine | EN300-1785007-0.5g |

(2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol |

2227860-95-7 | 0.5g |

$1482.0 | 2023-09-19 | ||

| Enamine | EN300-1785007-1.0g |

(2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol |

2227860-95-7 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1785007-1g |

(2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol |

2227860-95-7 | 1g |

$1543.0 | 2023-09-19 |

(2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol 関連文献

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

(2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-olに関する追加情報

Comprehensive Overview of (2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol (CAS No. 2227860-95-7): Properties, Applications, and Research Insights

The compound (2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol (CAS No. 2227860-95-7) is a chiral organic molecule featuring a benzodiazole core linked to a butanol chain. Its unique structure has garnered significant attention in pharmaceutical and materials science research. The benzodiazole moiety is known for its electron-rich properties, making it a valuable scaffold in drug design, while the chiral butanol side chain introduces stereoselectivity, a critical factor in bioactive molecule development.

In recent years, the demand for chiral building blocks like (2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol has surged due to their role in asymmetric synthesis. Researchers are particularly interested in its potential as a precursor for kinase inhibitors and GPCR-targeted therapeutics, aligning with trends in personalized medicine. The compound’s CAS No. 2227860-95-7 is frequently searched in academic databases, reflecting its relevance in high-throughput screening and fragment-based drug discovery.

From a synthetic chemistry perspective, the benzodiazole ring system offers stability under physiological conditions, a trait exploited in fluorescent probes and bioimaging agents. This aligns with the growing interest in theranostics—a fusion of therapy and diagnostics. The butan-2-ol segment’s hydroxyl group further enables derivatization, making CAS No. 2227860-95-7 a versatile intermediate for prodrug development and bioconjugation strategies.

Environmental and sustainability considerations are also shaping research around this compound. Green chemistry approaches, such as catalytic asymmetric hydrogenation, are being explored to synthesize (2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol with minimal waste. Such methods address the pharmaceutical industry’s push toward carbon-neutral manufacturing, a topic frequently queried in AI-driven literature searches.

Analytical characterization of CAS No. 2227860-95-7 typically involves HPLC chiral separation and NMR spectroscopy to confirm enantiopurity—a key concern for regulatory compliance in drug development. The compound’s logP and solubility profiles are also critical parameters, often analyzed using computational chemistry tools, another hot topic in cheminformatics discussions.

In summary, (2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol represents a convergence of multiple scientific priorities: chiral synthesis, targeted drug delivery, and sustainable production. Its CAS No. 2227860-95-7 serves as a gateway to cutting-edge research, bridging gaps between medicinal chemistry and emerging technologies like AI-assisted molecular design.

2227860-95-7 ((2R)-4-(1H-1,3-benzodiazol-5-yl)butan-2-ol) Related Products

- 1864056-50-7(2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride)

- 877635-58-0(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate)

- 2418681-85-1((3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride)

- 1515036-90-4(2-amino-1-(thiolan-3-yl)propan-1-one)

- 1260795-64-9(4-(4-Chloro-3-methoxyphenyl)pyrrolidin-2-one)

- 260047-13-0(N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide)

- 1805684-93-8(6-Iodo-7-trifluoromethyl-1H-benzimidazole)

- 2171239-19-1((2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

- 2305466-99-1(N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide)

- 1806544-77-3(6-Mercapto-2-phenyl-3-(trifluoromethyl)pyridine)